3'-Hydroxypropiophenone

Description

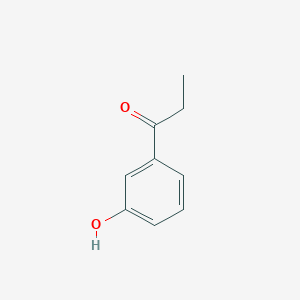

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOGDBMOFMQLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156855 | |

| Record name | 3'-Hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-80-5 | |

| Record name | 3′-Hydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13103-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VUA549F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Hydroxypropiophenone: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Hydroxypropiophenone, a key aromatic ketone intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details its chemical structure, physicochemical properties, and provides established experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's biological significance, focusing on its potential antioxidant and anti-inflammatory activities, and proposes a putative signaling pathway based on the known mechanisms of similar phenolic compounds.

Chemical Identity and Structure

This compound, also known as 1-(3-hydroxyphenyl)propan-1-one, is an organic compound featuring a phenyl ring substituted with a hydroxyl group at the meta-position relative to a propionyl group.[1][]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3-hydroxyphenyl)propan-1-one |

| Synonyms | m-Hydroxypropiophenone, 3-Hydroxyphenyl ethyl ketone |

| CAS Number | 13103-80-5 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [3] |

| InChI Key | YXOGDBMOFMQLEU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CC(=CC=C1)O |

Physicochemical Properties

This compound is typically a white to pale-yellow crystalline solid.[] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 82 °C | [] |

| Boiling Point | 288.9±23.0 °C (Predicted) | [] |

| Density | 1.104±0.06 g/cm³ (Predicted) | [] |

| pKa | 9.09±0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the demethylation of 3'-methoxypropiophenone.[]

Experimental Workflow: Synthesis

Detailed Protocol:

-

In a reaction vessel under a nitrogen atmosphere, dissolve m-methoxyacetophenone (1 equivalent) in toluene.[]

-

Slowly add aluminum chloride (1.5 equivalents) to the stirred solution.[]

-

Heat the reaction mixture to reflux and maintain for 5 hours.[]

-

After cooling to room temperature, slowly pour the mixture into a 10% aqueous hydrochloric acid solution.[]

-

Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.[]

-

Purify the crude product by column chromatography to yield this compound as a solid.[]

Analytical Characterization

¹H NMR (400 MHz, CDCl₃): δ 7.62 (t, J = 2.4 Hz, 1H), 7.51 (br d, J = 8.0 Hz, 1H), 7.32 (app t, J = 8.0 Hz, 1H), 7.12-7.10 (dd, J₁ = 8.0 Hz, J₂ = 2.4 Hz, 1H), 2.99 (q, J = 7.2 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H).[]

¹³C NMR (Predicted): Signals for the carbonyl carbon, the aliphatic carbons of the propionyl group, and the aromatic carbons are expected. The hydroxyl substitution will influence the chemical shifts of the aromatic carbons.

Sample Preparation Protocol for NMR:

-

Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.

-

Hydroxyl (O-H) stretch: Broad band around 3400 cm⁻¹

-

Carbonyl (C=O) stretch: Strong band near 1680 cm⁻¹[]

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

A reverse-phase HPLC method can be used for the analysis of this compound.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile (B52724) and water with a phosphoric acid modifier |

| Detection | UV detector |

Protocol for HPLC Analysis:

-

Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio, and acidify with phosphoric acid. For mass spectrometry detection, formic acid should be used instead of phosphoric acid.[4]

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the compound in the mobile phase.

-

Set the flow rate and column temperature.

-

Inject the standard and sample solutions and record the chromatograms.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Biological Significance and Potential Applications

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including analgesics, antipyretics, and anti-inflammatory drugs.[] Its chemical structure, particularly the presence of a phenolic hydroxyl group, suggests potential biological activities.

Antioxidant Activity

The phenolic hydroxyl group in this compound can act as a hydrogen donor to scavenge free radicals, thereby exhibiting antioxidant properties.[] This radical-scavenging activity is a key feature in the design of bioactive molecules with potential neuroprotective or hepatoprotective effects.[]

Putative Anti-inflammatory Signaling Pathway

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the cyclooxygenase (COX) enzymes.[5][6] While direct evidence for this compound is limited, a putative anti-inflammatory mechanism can be proposed based on the activity of similar phenolic structures.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[7] Phenolic compounds can interfere with this pathway by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the expression of inflammatory mediators like COX-2, TNF-α, and various interleukins.[5][7]

Putative Anti-inflammatory Mechanism of this compound

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It may cause skin and eye irritation.[3]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined chemical and physical properties, along with established synthetic and analytical protocols, make it a valuable building block for drug discovery and development. The presence of a phenolic hydroxyl group imparts potential antioxidant and anti-inflammatory activities, warranting further investigation into its specific biological mechanisms of action. This technical guide provides a solid foundation for researchers and scientists working with this compound.

References

- 1. Page loading... [guidechem.com]

- 3. This compound | C9H10O2 | CID 83141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3'-Hydroxypropiophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypropiophenone, an aromatic ketone, serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Its structure, featuring a hydroxyl group on the phenyl ring and a carbonyl group on the propyl chain, imparts a dual reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its significant role in drug development.

Chemical Identity and Properties

CAS Number: 13103-80-5[1][]

Synonyms:

-

1-(3-Hydroxyphenyl)propan-1-one[3]

-

m-Hydroxypropiophenone

-

3-HYDROXY PROPIOPHENONE[1]

-

1-Propanone, 1-(3-hydroxyphenyl)-[3]

-

Ephedrine Impurity 7[1]

-

Metaramine bitartrate (B1229483) Impurity 44[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Off-white to beige solid | [] |

| Melting Point | 82 °C | [1] |

| Boiling Point | 288.9 ± 23.0 °C (Predicted) | [1] |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.09 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (B1210297), Methanol. Sparingly soluble in water. | [1][] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1] |

Synthesis of this compound

This compound can be synthesized through several routes. Below are detailed protocols for two common methods.

Experimental Protocol 1: Synthesis from m-Methoxyacetophenone

This protocol describes the demethylation of m-methoxyacetophenone to yield this compound.[1]

Reaction Scheme: m-Methoxyacetophenone → this compound

Materials:

-

m-Methoxyacetophenone (6.5 g, 0.0396 mol)

-

Aluminum chloride (AlCl₃) (8.0 g, 0.0594 mol)

-

Toluene (B28343) (100 mL)

-

10% Aqueous Hydrochloric Acid (HCl) solution (200 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Powder addition funnel

-

Separatory funnel

-

Apparatus for column chromatography

Procedure:

-

To a stirred solution of m-methoxyacetophenone (6.5 g) in toluene (100 mL) in a round-bottom flask under a nitrogen atmosphere, slowly add aluminum chloride (8.0 g) through a powder addition funnel at room temperature.

-

Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.

-

After 5 hours, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 200 mL of a 10% aqueous HCl solution with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

-

Extract the aqueous phase three times with ethyl acetate (3 x 150 mL).

-

Combine all organic layers and wash once with brine (50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound as a solid (Expected yield: ~94%).[1]

Experimental Protocol 2: Friedel-Crafts Acylation of Resorcinol (B1680541)

This method involves the direct acylation of resorcinol. The following is a representative protocol for the acylation of resorcinol, which can be adapted for propionyl chloride.[4]

Reaction Scheme: Resorcinol + Propanoyl Chloride → this compound (and other isomers)

Materials:

-

Resorcinol

-

Propanoyl chloride

-

Anhydrous Zinc Chloride (ZnCl₂) (catalyst)

-

Glacial Acetic Acid (as solvent, example from a similar reaction) or another suitable solvent like nitrobenzene.

-

50% Hydrochloric Acid (HCl)

-

Ice bath

-

Apparatus for heating and stirring

Procedure:

-

Dissolve anhydrous zinc chloride in the chosen solvent (e.g., glacial acetic acid) and heat the mixture (e.g., to 140 °C).

-

Once the catalyst is dissolved, add resorcinol to the mixture.

-

Slowly add propanoyl chloride to the stirred mixture.

-

Heat the reaction mixture (e.g., at 150 °C) for several hours (e.g., 3 hours).

-

After the reaction is complete, cool the mixture and decompose the resulting complex by adding 50% HCl.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the precipitate, wash it with cold water, and recrystallize from hot water to obtain the purified product.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceuticals, particularly sympathomimetic amines. Its structure is a key component in drugs designed to interact with adrenergic receptors.

Role as a Key Intermediate

The propiophenone (B1677668) core allows for modifications at the carbonyl group (e.g., reduction to a hydroxyl group) and the adjacent carbon (e.g., introduction of an amino group) to create the phenylethanolamine scaffold common in many adrenergic drugs. It is a documented intermediate in the synthesis of drugs like Metaraminol, an α₁-adrenergic receptor agonist used to treat hypotension.[3][5]

Experimental Protocol: Synthesis of a Metaraminol Precursor

The following generalized steps illustrate how this compound can be used to synthesize a precursor to Metaraminol, based on patent literature describing similar syntheses.

Materials:

-

This compound

-

A suitable nitrosating agent (e.g., an alkyl nitrite) or a brominating agent followed by amination.

-

A reducing agent (e.g., H₂/Pd-C or other catalytic hydrogenation system)

-

Appropriate solvents (e.g., methanol, ethanol)

-

Acid for salt formation (e.g., L-tartaric acid)

Procedure (Illustrative):

-

α-Functionalization: Convert this compound to an intermediate with a functional group alpha to the carbonyl. This can be achieved, for example, by α-bromination followed by displacement with an amino group, or through nitrosation to form an α-oximino ketone.

-

Reduction: Reduce the carbonyl group to a hydroxyl group and the newly introduced group (e.g., oxime or nitro group from a Henry reaction) to an amino group. This is often achieved stereoselectively using catalytic hydrogenation.

-

Purification and Salt Formation: The resulting amino alcohol (Metaraminol) is then purified. For pharmaceutical use, it is often converted to a stable, crystalline salt, such as Metaraminol bitartrate, by reacting the base with L-tartaric acid in a suitable solvent like methanol.[3][5]

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Role in Pharmaceutical Synthesis

Caption: Role of this compound in drug synthesis.

References

- 1. This compound | 13103-80-5 [chemicalbook.com]

- 3. US20170210696A1 - Process for the Preparation of Metaraminol - Google Patents [patents.google.com]

- 4. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 5. US10087136B2 - Process for the preparation of Metaraminol - Google Patents [patents.google.com]

Spectroscopic data of 3'-Hydroxypropiophenone (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3'-Hydroxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside the experimental protocols for data acquisition.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(3-hydroxyphenyl)propan-1-one, is an aromatic ketone.[1] Its chemical structure consists of a propiophenone (B1677668) scaffold with a hydroxyl group substituted at the meta-position of the phenyl ring.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [1] |

| CAS Number | 13103-80-5[1] |

| Appearance | Off-white to beige solid[2] |

| Melting Point | 82 °C[2] |

| Boiling Point | 288.9 ± 23.0 °C (Predicted)[2] |

| Density | 1.104 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2] |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Data (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.62 | t | 2.4 | 1H | Ar-H |

| 7.51 | d | 8.0 | 1H | Ar-H |

| 7.32 | t | 8.0 | 1H | Ar-H |

| 7.11 | dd | 8.0, 2.4 | 1H | Ar-H |

| 2.99 | q | 7.2 | 2H | -CH₂- |

| 1.23 | t | 7.6 | 3H | -CH₃ |

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | C=O |

| 158.0 | Ar-C-OH |

| 138.5 | Ar-C |

| 129.8 | Ar-CH |

| 121.5 | Ar-CH |

| 120.8 | Ar-CH |

| 114.5 | Ar-CH |

| 32.0 | -CH₂- |

| 8.6 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and a carbonyl group.[]

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 3300-3700 (broad) | O-H stretching | Phenolic -OH |

| 3070 | C-H stretching | Aromatic C-H |

| 1670 | C=O stretching | Ketone C=O |

| 1230 | C-O stretching | Phenolic C-O |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Ion |

| 150 | [M]⁺ |

| 121 | [M - C₂H₅]⁺ |

| 93 | [M - C₂H₅CO]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy Protocol

FT-IR Spectroscopy Protocol

Mass Spectrometry (GC-MS) Protocol

References

Solubility Profile of 3'-Hydroxypropiophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Hydroxypropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document outlines a detailed experimental protocol for the accurate determination of its solubility in common organic solvents. The provided methodologies are intended to equip researchers with the necessary procedures to generate reliable and reproducible solubility data essential for drug development, formulation, and chemical synthesis processes.

Introduction

This compound (C₉H₁₀O₂) is an aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a hydroxyl group on the phenyl ring, imparts a degree of polarity that influences its solubility in various media. A thorough understanding of its solubility in a range of organic solvents is critical for optimizing reaction conditions, purification processes such as crystallization, and the formulation of drug products.

This guide summarizes the available qualitative solubility information for this compound and presents a detailed experimental protocol for the quantitative determination of its solubility.

Solubility of this compound: A Qualitative Overview

Based on available literature, this compound is generally described as being soluble in several common organic solvents. However, specific quantitative data is sparse. The following table summarizes the qualitative solubility profile based on current findings.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Reported Solubility |

| Methanol (B129727) | CH₃OH | 32.7 | Slightly Soluble[][2][3] |

| Ethanol (B145695) | C₂H₅OH | 24.5 | Soluble[] |

| Acetone (B3395972) | C₃H₆O | 20.7 | Soluble[] |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Slightly Soluble[][2][3] |

| Chloroform | CHCl₃ | 4.81 | Slightly Soluble[][2][3] |

| Water | H₂O | 80.1 | Sparingly Soluble |

Note on Quantitative Data: Extensive searches for precise quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound were not fruitful. For context, the structurally similar isomer, 4'-Hydroxypropiophenone, has a reported solubility in methanol of 0.1 g/mL[4][5]. While this may serve as a rough estimate, experimental determination for the 3'-isomer is strongly recommended for any application requiring accurate solubility values.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the isothermal shake-flask method followed by gravimetric or spectroscopic analysis is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

-

UV-Vis Spectrophotometer (optional, for spectroscopic analysis)

-

HPLC system (optional, for chromatographic analysis)

Isothermal Shake-Flask Procedure

The following workflow outlines the steps for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

Detailed Methodologies

3.3.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a series of glass vials, ensuring that undissolved solid will be present at equilibrium.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

3.3.2. Sample Analysis

Method A: Gravimetric Analysis

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles. The syringe and filter should be pre-equilibrated at the experimental temperature to prevent precipitation.

-

Dispense the filtered solution into a pre-weighed, dry evaporating dish or vial.

-

Record the exact volume or mass of the solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, dry the residue to a constant weight in a vacuum oven or desiccator.

-

The mass of the residue corresponds to the amount of this compound dissolved in the transferred volume of solvent.

Method B: Spectroscopic or Chromatographic Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Withdraw an aliquot of the clear supernatant from the equilibrated sample vial as described in step 1 of the gravimetric method.

-

Dilute the sample aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Determine the concentration of this compound in the diluted sample using the calibration curve and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

Calculation of Solubility

The solubility can be expressed in various units:

-

g/100 mL: (mass of residue in g / volume of solution in mL) x 100

-

mol/L: (mass of residue in g / molecular weight of solute) / volume of solution in L

Conclusion

While qualitative data suggests that this compound is soluble in common organic solvents like ethanol and acetone and slightly soluble in others such as methanol, chloroform, and ethyl acetate, there is a notable lack of precise quantitative solubility data in the available literature. For applications in pharmaceutical development and chemical synthesis where exact solubility is a critical parameter, experimental determination is imperative. The isothermal shake-flask method, coupled with either gravimetric or instrumental analysis, provides a robust and reliable means of obtaining this crucial data. The protocols outlined in this guide offer a systematic approach for researchers to determine the solubility of this compound with a high degree of accuracy and reproducibility.

References

An In-depth Technical Guide to the Synthesis of 3'-Hydroxypropiophenone via Friedel-Crafts Acylation and Related Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxypropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antidepressants, as well as in the fragrance industry.[] Its synthesis is a key step in the development of numerous bioactive molecules. While the direct Friedel-Crafts acylation of phenol (B47542) presents regioselectivity challenges, several robust and high-yielding methodologies exist for the preparation of this important ketone. This technical guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on Friedel-Crafts acylation and related reactions. Detailed experimental protocols for the most viable routes are presented, along with a comparative analysis of their yields and conditions.

Introduction to the Synthesis of this compound

The synthesis of hydroxyaryl ketones is a cornerstone of organic and medicinal chemistry. This compound, with its hydroxyl group at the meta position relative to the propionyl group, is a particularly important building block. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[2] The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

However, the direct Friedel-Crafts acylation of phenol to produce this compound is complicated by two main factors:

-

C- vs. O-Acylation: Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-acylation) to form the desired hydroxyketone or on the phenolic oxygen (O-acylation) to form an ester.[3] O-acylation is often the kinetically favored product.

-

Regioselectivity: The hydroxyl group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. This makes the direct acylation at the meta position challenging and generally low-yielding.

To overcome these challenges, several alternative and more efficient synthetic strategies have been developed. This guide will detail the most effective methods for synthesizing this compound.

Key Synthetic Strategies

The most practical and widely employed methods for synthesizing this compound involve multi-step procedures that offer greater control over regioselectivity and yield.

Two-Step Synthesis via Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone. This reaction is often used in conjunction with an initial O-acylation to achieve C-acylation of phenols that are problematic in direct Friedel-Crafts reactions.[3] The process involves two main stages:

-

O-Acylation: Phenol is first acylated on the oxygen atom with propionyl chloride to form phenyl propionate (B1217596). This reaction typically proceeds in high yield.

-

Fries Rearrangement: The isolated phenyl propionate is then treated with a Lewis acid to induce the migration of the propionyl group from the oxygen to the aromatic ring.

The regioselectivity of the Fries rearrangement (ortho vs. para) is influenced by reaction conditions such as temperature and solvent.

Demethylation of 3'-Methoxypropiophenone (B1296965)

An alternative and highly efficient route involves the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), followed by the demethylation of the resulting 3'-methoxypropiophenone. The methoxy (B1213986) group is also an ortho, para-director, but the separation of isomers can be straightforward, and the subsequent demethylation to the desired phenol is often a high-yielding step. A particularly effective method for this demethylation uses aluminum chloride.

Houben-Hoesch Reaction

The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that uses a nitrile as the acylating agent in the presence of a Lewis acid and hydrogen chloride.[4][5][6] This reaction is particularly effective for electron-rich aromatic compounds, such as polyhydroxy phenols (e.g., resorcinol), and can be a viable route to hydroxyaryl ketones.[4][7]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the most effective synthetic routes to this compound and related precursor steps.

| Route | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| O-Acylation of Phenol | Phenol, Propionyl chloride, Sodium bicarbonate | - | Dichloromethane | Reflux | 6 | 93.2 | CN104370727A[8] |

| Fries Rearrangement to p-HPP * | Phenyl propionate | Methanesulfonic acid | - | 90 | 0.5 | 77.6 | CN104370727A[8] |

| Demethylation | 3'-Methoxypropiophenone | Aluminum chloride | Toluene | Reflux | 5 | 94 | ChemicalBook[9] |

| Synthesis of 3-Methoxypropiophenone | m-Methoxybromobenzene, Magnesium, Propionitrile | Aluminum chloride, THF | THF | 50-55 | 1.0-2.0 | 88.6 | CN106518635A[10] |

*Data for the synthesis of p-hydroxypropiophenone is provided as a reference for the Fries Rearrangement step.

Experimental Protocols

Protocol for O-Acylation of Phenol to Phenyl Propionate

This protocol is adapted from a procedure for the synthesis of phenyl propionate, the precursor for the Fries rearrangement.

Reagents:

-

Phenol (10.0 g, 0.106 mol)

-

Dichloromethane (30 ml)

-

Sodium bicarbonate (1.78 g, 21.2 mmol)

-

Propionyl chloride (19.8 g, 0.212 mol)

Procedure:

-

To a reaction flask, add phenol and dichloromethane.

-

Add sodium bicarbonate to the mixture.

-

Heat the mixture to reflux.

-

Slowly add propionyl chloride dropwise to the refluxing mixture.

-

Continue to stir the reaction under reflux for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into 100 ml of ice water.

-

Adjust the pH of the aqueous layer to ~7 using a 5% NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer three times with 50 ml portions of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and filter.

-

Remove the solvent by rotary evaporation to yield the product, phenyl propionate.

Expected Yield: ~93.2%[8]

Protocol for Demethylation of 3'-Methoxypropiophenone

This is a high-yielding protocol for the final step in an alternative synthesis of this compound.

Reagents:

-

3'-Methoxypropiophenone (6.5 g, 0.0396 mol)

-

Toluene (100 ml)

-

Aluminum chloride (8.0 g, 0.0594 mol)

-

10% Aqueous HCl solution (200 ml)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3'-methoxypropiophenone in toluene.

-

Slowly add aluminum chloride to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 200 ml of 10% aqueous HCl solution with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer three times with 150 ml portions of ethyl acetate.

-

Combine all organic layers and wash once with 50 ml of brine.

-

Dry the combined organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound as a solid.

Expected Yield: 94%[9]

Reaction Mechanisms and Workflows

Friedel-Crafts Acylation and Fries Rearrangement Mechanisms

The direct Friedel-Crafts acylation of phenol proceeds via an electrophilic aromatic substitution mechanism. The Fries rearrangement involves the intramolecular migration of the acyl group.

Caption: Mechanisms of Friedel-Crafts Acylation and Fries Rearrangement.

Experimental Workflow for Synthesis via Demethylation

This workflow illustrates the key steps in the synthesis of this compound starting from 3'-methoxypropiophenone.

Caption: Experimental workflow for the demethylation route.

Applications in Drug Development

This compound is a versatile precursor for a wide range of biologically active molecules. Its structural features, a reactive ketone and a phenolic hydroxyl group, allow for numerous chemical transformations.

-

Precursor to Phenethylamines: The ketone functionality can be reductively aminated to form phenethylamine (B48288) derivatives, a class of compounds with significant neurological activity.

-

Synthesis of Chalcones and Flavonoids: The ketone can undergo aldol (B89426) condensation reactions to produce chalcones, which are precursors to flavonoids. Many flavonoids exhibit antioxidant, anti-inflammatory, and anticancer properties.[]

-

Building Block for Novel Therapeutics: The dual functionality of this compound makes it an ideal starting material for the synthesis of complex molecules in drug discovery programs targeting a variety of diseases. It is a key intermediate in the synthesis of analgesics, antipyretics, and anti-inflammatory drugs.[]

The logical progression of its use in a drug development context is outlined below.

Caption: Role of this compound in a drug discovery workflow.

References

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]

- 9. This compound | 13103-80-5 [chemicalbook.com]

- 10. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

Reactivity of the Phenolic Hydroxyl Group in 3'-Hydroxypropiophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the phenolic hydroxyl group in 3'-Hydroxypropiophenone. It details the acidity of this functional group, explores its principal reactions including O-alkylation and O-acylation, and examines the directing effects of the hydroxyl and propionyl substituents on electrophilic aromatic substitution. Furthermore, this document provides detailed experimental protocols for key transformations and discusses the relevance of this compound derivatives in the context of drug discovery, with a focus on their interaction with dopaminergic pathways.

**1. Introduction

This compound, a substituted aromatic ketone, is a valuable building block in organic synthesis. Its structure features a propiophenone (B1677668) moiety and a hydroxyl group at the meta-position of the benzene (B151609) ring. This arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a versatile precursor for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. The phenolic hydroxyl group is a primary site of chemical modification, and understanding its reactivity is crucial for the rational design and synthesis of novel derivatives with desired properties. This guide will delve into the key aspects of the phenolic hydroxyl group's reactivity, supported by experimental data and protocols.

Acidity and pKa of the Phenolic Hydroxyl Group

The acidity of the phenolic hydroxyl group is a fundamental parameter that governs its reactivity, particularly its propensity to act as a nucleophile in its deprotonated form (phenoxide). The pKa of this compound's phenolic hydroxyl group is predicted to be approximately 9.09.[1] This value is influenced by the electronic effects of the propionyl group.

The propionyl group, being a meta-director, exerts a weak electron-withdrawing inductive effect, which slightly increases the acidity of the phenolic proton compared to phenol (B47542) (pKa ≈ 10). This enhanced acidity facilitates the formation of the corresponding phenoxide ion under moderately basic conditions, which is a key step in many of the reactions discussed below.

Table 1: Predicted Acidity of this compound

| Compound | Functional Group | Predicted pKa |

| This compound | Phenolic Hydroxyl | 9.09 ± 0.10 |

Reactions of the Phenolic Hydroxyl Group

The lone pairs of electrons on the oxygen atom of the hydroxyl group, and the enhanced nucleophilicity of the corresponding phenoxide, allow for a variety of important chemical transformations. The most common and synthetically useful of these are O-alkylation and O-acylation.

O-Alkylation (Ether Formation)

The conversion of the phenolic hydroxyl group to an ether is a widely used strategy in drug design to modify properties such as lipophilicity, metabolic stability, and receptor binding affinity. The most common method for the O-alkylation of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

General Reaction Scheme for Williamson Ether Synthesis:

Where Ar = Aryl group, R = Alkyl group, X = Halide

A typical experimental protocol for the O-alkylation of this compound is provided below.

O-Acylation (Ester Formation)

O-acylation of the phenolic hydroxyl group to form an ester is another important transformation. Esters can serve as protecting groups or can be designed as prodrugs that are hydrolyzed in vivo to release the active phenolic compound. Acylation is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct.

General Reaction Scheme for O-Acylation:

Where Ar = Aryl group, R = Alkyl or Aryl group

A standard procedure for the O-acylation of this compound is detailed in the experimental protocols section.

Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the combined directing effects of the existing hydroxyl and propionyl substituents.

-

-OH (Hydroxyl) Group: The hydroxyl group is a strongly activating, ortho, para-director. It donates electron density to the ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

-

-C(O)CH₂CH₃ (Propionyl) Group: The propionyl group is a deactivating, meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position relative to itself.

In this compound, these two groups are in a meta relationship. Their directing effects are therefore cooperative or reinforcing. The hydroxyl group strongly activates the positions ortho and para to it (positions 2', 4', and 6'). The propionyl group deactivates the ring but directs to its meta positions (positions 2', 4', and 6' relative to the hydroxyl group). Therefore, electrophilic substitution is strongly favored at the positions activated by the hydroxyl group, namely the 2', 4', and 6' positions. Steric hindrance from the adjacent propionyl group may influence the ratio of substitution at the 2' versus the 4' and 6' positions.

Diagram of Directing Effects in Electrophilic Aromatic Substitution:

References

The Versatility of 3'-Hydroxypropiophenone: A Core Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypropiophenone, a substituted aromatic ketone, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a reactive carbonyl group and a phenolic hydroxyl group, renders it a versatile scaffold for the construction of a diverse array of complex molecules.[] This guide delves into the multifaceted role of this compound as a synthetic building block, with a particular focus on its applications in medicinal chemistry and materials science. We will explore its key reactions, provide detailed experimental protocols for its transformation, and present quantitative data to inform synthetic strategies.

Chemical and Physical Properties

This compound (IUPAC name: 1-(3-hydroxyphenyl)propan-1-one) is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Melting Point | 75-77 °C | [] |

| Boiling Point | 288.9±23.0 °C (Predicted) | [] |

| Density | 1.104 g/cm³ | [] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly) | [] |

| CAS Number | 13103-80-5 | [2] |

Core Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the carbonyl group and the phenolic hydroxyl group. These sites allow for a range of chemical modifications, including reductions, condensations, aminations, and alkylations.

Reactions at the Carbonyl Group

The ketone functionality is a hub for constructing new carbon-carbon and carbon-heteroatom bonds.

The reduction of the carbonyl group in this compound yields 1-(3-hydroxyphenyl)propan-1-ol, a chiral alcohol that can serve as a precursor for various pharmaceuticals.

Experimental Protocol: Reduction of this compound with Sodium Borohydride (B1222165)

-

Materials: this compound, Methanol (MeOH), Sodium Borohydride (NaBH₄), deionized water.

-

Procedure:

-

Dissolve this compound in methanol (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (excess equivalents may be needed depending on the scale and purity of the starting material) portion-wise over a few minutes, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and continue stirring for 3-5 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add deionized water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(3-hydroxyphenyl)propan-1-ol can be purified by column chromatography on silica (B1680970) gel.

-

The Mannich reaction introduces an aminomethyl group at the α-position to the carbonyl, leading to the formation of β-aminoketones. These compounds are valuable intermediates in the synthesis of pharmaceuticals, including analogues of ephedrine (B3423809) and other CNS-active agents.

Experimental Protocol: Mannich Reaction of this compound

-

Materials: this compound, a secondary amine (e.g., dimethylamine (B145610) hydrochloride), paraformaldehyde, ethanol (B145695), hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, suspend this compound, the secondary amine hydrochloride, and paraformaldehyde in ethanol.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, a β-aminoketone hydrochloride, may precipitate from the solution upon cooling or after partial removal of the solvent.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

-

The Claisen-Schmidt condensation of this compound with aromatic aldehydes is a classic method for the synthesis of 3'-hydroxychalcones. Chalcones are precursors to flavonoids and exhibit a wide range of biological activities.[4]

Experimental Protocol: Synthesis of 3',3-Dihydroxychalcone

-

Materials: this compound, 3-hydroxybenzaldehyde (B18108), ethanol, 10M Sodium Hydroxide (NaOH), 10% Hydrochloric acid (HCl).

-

Procedure:

-

Prepare a solution of this compound in ethanol (e.g., 2.0 mL) in a conical vial.

-

Add 1.0 mL of 10M NaOH while stirring and continue to stir for 10 minutes at room temperature.[5]

-

Gradually add 2 equivalents of 3-hydroxybenzaldehyde to the mixture and allow it to dissolve completely.[5]

-

Stir the reaction mixture at room temperature for 24 hours.[5]

-

Cool the reaction mixture in an ice bath and acidify with 10% HCl, which will result in the precipitation of the product.[5]

-

Collect the crude product by filtration and purify it through recrystallization from ethanol.[5]

-

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group on the aromatic ring offers another site for synthetic elaboration, primarily through alkylation and acylation reactions.

Alkylation of the phenolic hydroxyl group can be used to introduce various substituents, altering the molecule's steric and electronic properties and serving as a protecting group strategy in multi-step syntheses.

Experimental Protocol: O-Alkylation of this compound

-

Materials: this compound, an alkylating agent (e.g., benzyl (B1604629) chloride), sodium carbonate (Na₂CO₃), tetra-n-butylammonium bromide (TBAB), water.

-

Procedure:

-

In a mortar and pestle, mix this compound (1.0 equiv), Na₂CO₃ (1.0 equiv), and TBAB (1.0 equiv).[6]

-

Transfer this mixture to a beaker containing the alkylating agent (e.g., benzyl chloride, 1.1 equiv) and suspend it in water (e.g., 10 mL).[6]

-

The suspension can be heated under reflux or irradiated with microwaves to accelerate the reaction.[6]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product can be collected by filtration, dried, and recrystallized from a suitable solvent like methanol to yield the pure O-alkylated product.[6]

-

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its analogues, providing a comparative overview of different synthetic approaches.

Table 1: Reduction of Propiophenone Derivatives

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| α-Methylaminopropiophenone HCl | KBH₄ | Methanol | < 30 °C, 30 min | (±)-Ephedrine & (±)-Pseudoephedrine | 96.0 | [7] |

| α-Methylaminopropiophenone HCl | NaBH₄ | Methanol | < 30 °C, 30 min | (±)-Ephedrine & (±)-Pseudoephedrine | 93.8 | [8] |

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Derivative | Aldehyde | Base | Solvent | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 3-Hydroxybenzaldehyde | NaOH | Ethanol | RT, 24h | 3',3-Dihydroxychalcone | Not specified |[5] | | β-ionone | p-nitrobenzaldehyde | LiOH·H₂O | - | 55 °C, 90 min | Terpenoid-like bischalcone | 82.2 |[9] | | 2-nitroacetophenone | Nitrobenzaldehydes | Alcoholic base | Alcohol | Not specified | Nitro-substituted chalcones | 42-90 |[10] |

Application in Drug Development: Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of several important pharmaceutical agents.

Synthesis of Phenylephrine (B352888) Analogues

Phenylephrine is an α₁-adrenergic receptor agonist used primarily as a decongestant. While many synthetic routes start from 3-hydroxybenzaldehyde or 3-hydroxyacetophenone, a plausible pathway from this compound can be envisioned. This would involve α-bromination, followed by reaction with methylamine (B109427) and subsequent reduction of the carbonyl group.

Synthesis of Ephedrine Analogues

Ephedrine and its analogues are sympathomimetic amines with various applications, including as decongestants and bronchodilators. The synthesis often involves the reduction of an α-aminoketone precursor, which can be derived from this compound.

Biological Signaling Pathways of Derived Molecules

Molecules synthesized from this compound often interact with specific biological pathways, underpinning their therapeutic effects.

Phenylephrine and the Adrenergic Signaling Pathway

As an α₁-adrenergic agonist, phenylephrine mimics the action of adrenaline and noradrenaline on α₁-adrenergic receptors, which are G-protein coupled receptors. This interaction triggers a signaling cascade leading to vasoconstriction.

Chalcones and Anti-inflammatory Signaling

Certain chalcones derived from this compound have demonstrated anti-inflammatory properties, in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.

Conclusion

This compound is a demonstrably valuable and versatile building block in synthetic organic chemistry. Its dual functionality allows for a wide range of chemical transformations, providing access to a rich diversity of molecular architectures. Its importance is particularly pronounced in the synthesis of pharmaceuticals, where it serves as a key intermediate for drugs targeting the central nervous system and inflammatory pathways. The detailed protocols and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important molecule. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to yield novel compounds with significant therapeutic and industrial applications.

References

- 2. This compound | C9H10O2 | CID 83141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. whatcomdigitalcommons.org [whatcomdigitalcommons.org]

- 6. ripublication.com [ripublication.com]

- 7. CN101570492B - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]

- 8. CN101570492A - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones | MDPI [mdpi.com]

3'-Hydroxypropiophenone: A Versatile Precursor for the Synthesis of Bioactive Chalcones and Flavonoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxypropiophenone is a key building block in synthetic organic chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive molecules, most notably chalcones and flavonoids. This technical guide provides a comprehensive overview of the synthesis of these compounds from this compound, including detailed experimental protocols, quantitative data on their biological activities, and an exploration of their modulation of key cellular signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) and flavonoids are classes of naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties[1][[“]]. The synthetic accessibility of these scaffolds allows for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. This compound, with its reactive carbonyl group and a hydroxyl-substituted aromatic ring, is an ideal starting material for the synthesis of chalcones through base-catalyzed condensation reactions, which can then be further cyclized to form flavonoids[3][4]. This guide details the synthetic pathways from this compound to these important classes of compounds and summarizes their biological significance.

Synthesis of Chalcones from this compound

The most common and efficient method for the synthesis of chalcones from this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

General Reaction Scheme

Caption: General scheme for Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one

This protocol describes the synthesis of a representative 3'-hydroxychalcone.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 10% solution

-

Distilled water

-

Round-bottom flask, magnetic stirrer, Büchner funnel, filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add benzaldehyde (1.0 eq).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-60%) dropwise while stirring the mixture at room temperature[5].

-

Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until a precipitate forms.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash the precipitate with cold distilled water to remove inorganic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Expected Yield and Spectroscopic Data:

While a specific yield for this exact reaction was not found in the provided search results, yields for similar Claisen-Schmidt condensations to form chalcones are generally reported to be good to excellent.

-

IR (KBr, cm⁻¹): Characteristic peaks are expected around 3200-3500 (O-H stretching), 1650 (C=O stretching), 1580 (C=C stretching), and within the aromatic region[4].

-

¹H NMR (CDCl₃, δ): Expected signals include aromatic protons, two vinylic protons with a large coupling constant (J ≈ 15 Hz) characteristic of a trans-double bond, and a singlet for the hydroxyl proton[6].

-

¹³C NMR (CDCl₃, δ): Signals for the carbonyl carbon, vinylic carbons, and aromatic carbons are expected[6].

Synthesis of Flavonoids from 3'-Hydroxychalcones

Chalcones serve as key intermediates for the synthesis of various classes of flavonoids, including flavanones and flavones (including flavonols).

Synthesis of Flavanones

The intramolecular cyclization of 2'-hydroxychalcones (or in this case, a chalcone (B49325) that can isomerize to a 2'-hydroxy equivalent) can be achieved under acidic or basic conditions to yield flavanones.

Caption: General scheme for the cyclization of a chalcone to a flavanone (B1672756).

This protocol is adapted from general procedures for flavanone synthesis from chalcones[7][8].

Materials:

-

(E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one

-

Methanol (B129727) or Ethanol

-

Sodium acetate (B1210297) or a suitable acid catalyst (e.g., acetic acid)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure (Base-Catalyzed):

-

Dissolve the 3'-hydroxychalcone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add a base, such as sodium acetate (5 eq)[9].

-

Reflux the mixture for 24 hours, monitoring the reaction by TLC.

-

After completion, evaporate the solvent.

-

Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain 7-hydroxyflavanone.

Expected Spectroscopic Data for 7-Hydroxyflavanone:

-

¹H NMR: The disappearance of the vinylic protons of the chalcone and the appearance of a characteristic AMX spin system for the protons at C2 and C3 of the flavanone ring are expected[10].

-

¹³C NMR: Signals corresponding to the flavanone skeleton are expected[10].

-

IR (KBr, cm⁻¹): Characteristic peaks for the hydroxyl group, carbonyl group, and aromatic rings are expected[11].

Synthesis of Flavones (including 3-Hydroxyflavones/Flavonols)

Flavones can be synthesized from chalcones through oxidative cyclization. The Algar-Flynn-Oyamada (AFO) reaction is a classic method for the synthesis of 3-hydroxyflavones (flavonols) from 2'-hydroxychalcones.

Caption: General scheme of the Algar-Flynn-Oyamada reaction.

This protocol is based on the general AFO reaction methodology[12][13].

Materials:

-

(E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Hydrochloric acid (HCl), 10% solution

Procedure:

-

Dissolve the 3'-hydroxychalcone in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

-

Slowly add hydrogen peroxide (30%) dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, pour the mixture into crushed ice and acidify with 10% HCl.

-

Collect the precipitated product by vacuum filtration, wash with water, and dry.

-

Purify the crude 3,7-dihydroxyflavone (B191072) by recrystallization from a suitable solvent.

Biological Activities of Chalcones and Flavonoids Derived from this compound

Chalcones and flavonoids exhibit a wide range of biological activities. The presence and position of hydroxyl groups on the aromatic rings are crucial for their antioxidant and other biological effects[11].

Antioxidant Activity

The antioxidant activity of these compounds is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The activity is typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Reference |

| 3'-Hydroxychalcone derivatives | DPPH | 48.37 - 260.07 | Ascorbic Acid | 6.21 | [4] |

| 7-Hydroxyflavone | DPPH | 5.5486 ± 0.81 | - | - | [3] |

| Chalcone Derivatives | ABTS | 50.34 - 85.3 | Ascorbic Acid | 91.21 | [12] |

Antimicrobial Activity

The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Cationic Chalcones | S. aureus (MRSA) | 2 µM | - | - | [14] |

| 7-Hydroxyflavone | S. aureus | 1.6 | - | - | [1] |

| Chalcone Derivatives | S. aureus | 31.25 - 125 | Ampicillin/Vancomycin | - | [15] |

Anticancer Activity

The anticancer activity is often assessed by the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ | Reference |

| 7-Hydroxyflavone | HeLa (cervical cancer) | 22.5602 ± 0.21 µg/mL | [3] |

| 7-Hydroxyflavone | MDA-MB-231 (breast cancer) | 3.86474 ± 0.35 µg/mL | [3] |

| 7-Hydroxyflavone | MCF-7 (breast cancer) | 86.88 µM | [6] |

| Methoxy-substituted Cu(II)-flavonol complex | MCF-7 (breast cancer) | 16 µM | [16] |

Modulation of Signaling Pathways

Chalcones and flavonoids can exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many chalcones have been shown to inhibit this pathway.

References

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3'-Hydroxychalcone (EVT-8805408) [evitachem.com]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. pubs.aip.org [pubs.aip.org]

- 11. 7-Hydroxyflavone | C15H10O3 | CID 5281894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anticancer activity of 7,8-dihydroxyflavone in melanoma cells via downregulation of α-MSH/cAMP/MITF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]

The Pharmacological Promise of 3'-Hydroxypropiophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3'-hydroxypropiophenone, a simple aromatic ketone, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a chemical intermediate consisting of a 3-hydroxyphenyl ring attached to a propionyl group.[] This core structure presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The presence of both a phenolic hydroxyl group and a carbonyl group imparts the potential for varied biological interactions.[] The phenolic moiety is a known contributor to antioxidant and radical-scavenging activities, while the overall structure can be tailored to interact with specific biological targets.[] Research has indicated that derivatives of this scaffold hold promise in several therapeutic areas, including the treatment of infectious diseases, inflammatory conditions, and cancer.[]

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, can be synthesized through various methods, with the Friedel-Crafts acylation of m-hydroxybenzene (resorcinol) with propionyl chloride being a common approach.[] Modifications to the core structure are typically achieved through reactions targeting the hydroxyl and carbonyl groups, as well as through substitutions on the aromatic ring.

General Synthesis Protocol for this compound

A representative synthesis of this compound involves the demethylation of 3'-methoxypropiophenone (B1296965).[2]

Materials:

-

3'-methoxypropiophenone

-

Aluminum chloride (AlCl₃)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 3'-methoxypropiophenone in toluene in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

-

Slowly add aluminum chloride to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and slowly pour it into a 10% aqueous HCl solution.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Pharmacological Activities

Derivatives of this compound have been investigated for a range of pharmacological effects. The following sections detail the key findings in the areas of antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Several derivatives of this compound have demonstrated significant activity against a spectrum of microbial pathogens, including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Hydrazone Derivative 14 | Staphylococcus aureus (MRSA) | 1 - 8 | [3] |

| Hydrazone Derivative 15 | Staphylococcus aureus (MRSA) | 1 - 8 | [3] |

| Hydrazone Derivative 16 | Staphylococcus aureus (MRSA) | 1 - 8 | [3] |

| Hydrazone Derivative 14 | Enterococcus faecalis (VRE) | 0.5 - 2 | [3] |

| Hydrazone Derivative 15 | Enterococcus faecalis (VRE) | 0.5 - 2 | [3] |

| Hydrazone Derivative 16 | Enterococcus faecalis (VRE) | 0.5 - 2 | [3] |

| Hydrazone Derivative 14 | Gram-negative pathogens | 8 - 64 | [3] |

| Hydrazone Derivative 15 | Gram-negative pathogens | 8 - 64 | [3] |

| Hydrazone Derivative 16 | Gram-negative pathogens | 8 - 64 | [3] |

| Hydrazone Derivative 14 | Candida auris | 0.5 - 64 | [3] |

| Hydrazone Derivative 15 | Candida auris | 0.5 - 64 | [3] |

| Hydrazone Derivative 16 | Candida auris | 0.5 - 64 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6][7][8]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-